molecular formula C9H17O4P B8588991 Diethyl (3-oxocyclopentyl)phosphonate

Diethyl (3-oxocyclopentyl)phosphonate

Cat. No. B8588991
M. Wt: 220.20 g/mol
InChI Key: RYXLOTUDHIEFGK-UHFFFAOYSA-N
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Patent
US06753324B2

Procedure details

0.52 mmol trimethylsilyltriflate are added dropwise to 11.4 mmol diethylphosphite and 12.4 mmol N,O-bis-(trimethylsilyl)acetamid in 5 ml dichlormethane at 0° C. After 30 minutes of stirring 0.52 mmol 2-cyclopenten-1-one are added dropwise thereto at the same temperature and stirring is continued for 1 h. The enolsilane intermediate product is hydrolized by 3 ml 1 n HCl and 3 hours of stirring. The organic phase is separated, dried over magnesiumsulfate and concentrated. The raw product may be chromatographed on SiO2 and, after concentrating the desired fractions, results to 3-(phosphonic acid diethylester)-cyclopentan-1-one (a) with boiling point0.25 Torr=104° C. in a good yield.
Quantity
0.52 mmol
Type
reactant
Reaction Step One
Quantity
11.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N,O-bis-(trimethylsilyl)acetamid
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.52 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](OS(C(F)(F)F)(=O)=O)(C)C.[CH2:13]([O:15][P:16]([O-:20])[O:17][CH2:18][CH3:19])[CH3:14].[C:21]1(=[O:26])[CH2:25][CH2:24][CH:23]=[CH:22]1.Cl>ClCCl>[CH2:13]([O:15][P:16]([CH:23]1[CH2:24][CH2:25][C:21](=[O:26])[CH2:22]1)(=[O:20])[O:17][CH2:18][CH3:19])[CH3:14]

Inputs

Step One
Name
Quantity
0.52 mmol
Type
reactant
Smiles
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
Name
Quantity
11.4 mmol
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Name
N,O-bis-(trimethylsilyl)acetamid
Quantity
12.4 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.52 mmol
Type
reactant
Smiles
C1(C=CCC1)=O
Step Three
Name
1
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
at the same temperature and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesiumsulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The raw product may be chromatographed on SiO2
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating the desired fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C1CC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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